Product packaging for CZ-48 trihydrate(Cat. No.:CAS No. 1147090-70-7)

CZ-48 trihydrate

Cat. No.: B12773368
CAS No.: 1147090-70-7
M. Wt: 458.5 g/mol
InChI Key: IYMREUZGKUWKHF-AQUVTFJZSA-N
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Description

CZ-48 trihydrate, also known as Camptothecin-20-O-propionate hydrate, is a prodrug of the potent topoisomerase I inhibitor, camptothecin (CPT) . Its primary research value lies in its enhanced stability compared to the parent compound. CZ-48 is designed to be resistant to lactone hydrolysis, a key limitation of natural camptothecin which leads to inactivation and increased toxicity, thereby improving its suitability for experimental formulation studies . Early-phase clinical research has investigated CZ-48 for potential applications in treating solid tumors or lymphoma . A significant area of investigation involves developing advanced delivery systems for CZ-48 to overcome its poor water-solubility and improve its pharmacokinetic profile. For instance, incorporating CZ-48 into poly (lactic acid) microbubbles has demonstrated a controlled release profile, with only about 55% of the drug released over 48 hours in vitro, in contrast to over 90% release from free CZ48 crystals within just 5 hours . This encapsulation strategy has shown promising results in preclinical models, significantly enhancing the bioavailability of both CZ-48 and its active metabolite, camptothecin, and extending their half-lives for a potentially higher anticancer effect . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O8 B12773368 CZ-48 trihydrate CAS No. 1147090-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1147090-70-7

Molecular Formula

C23H26N2O8

Molecular Weight

458.5 g/mol

IUPAC Name

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate;trihydrate

InChI

InChI=1S/C23H20N2O5.3H2O/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28;;;/h5-10H,3-4,11-12H2,1-2H3;3*1H2/t23-;;;/m0.../s1

InChI Key

IYMREUZGKUWKHF-AQUVTFJZSA-N

Isomeric SMILES

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O

Canonical SMILES

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC.O.O.O

Origin of Product

United States

Chemical Synthesis and Derivatization Studies of Cz 48 Trihydrate

Synthetic Methodologies for CZ-48 Trihydrate

The synthesis of this compound, a novel lactone-stabilized camptothecin (B557342) analog, involves intricate chemical processes aimed at improving the stability and therapeutic action of the parent compound. nih.gov

Acid-catalyzed esterification is a fundamental reaction in organic chemistry, often employed in the synthesis of prodrugs to enhance their lipophilicity and cellular uptake. This reaction typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukkaust.edu.sa The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. kaust.edu.sa Subsequent proton transfer and elimination of a water molecule result in the formation of the ester. chemguide.co.ukkaust.edu.sa

In the context of synthesizing derivatives of complex molecules like camptothecin, this process can be adapted. While the direct synthesis of this compound via a simple one-step esterification is not explicitly detailed, the principles of acid-catalyzed reactions are central to the modification of the camptothecin structure to create more stable and effective analogs like CZ48. nih.govchemguide.co.ukchemguide.co.uk The reaction conditions, such as temperature and the choice of catalyst, are crucial for optimizing the yield and purity of the final product. chemguide.co.ukresearchgate.net The presence of water can inhibit the catalytic activity of the acid catalyst, making its removal important for driving the reaction towards the ester product. researchgate.net

CZ-48 itself is a derivative of camptothecin, designed to be resistant to lactone hydrolysis, a common issue that limits the efficacy of CPT. nih.gov The synthesis of such derivatives often involves multi-step processes to introduce specific functional groups that enhance the molecule's properties. The development of CZ-48 as a prodrug is a key strategy to improve the therapeutic index of camptothecin. nih.gov Further derivatization studies could explore the synthesis of other novel compounds based on the CZ-48 scaffold to investigate structure-activity relationships and further optimize therapeutic outcomes.

Formulation Development and Characterization for Controlled Release of this compound

Due to its poor water solubility, the formulation of this compound is critical for its effective delivery and bioavailability. nih.gov Controlled-release formulations such as nanosuspensions and microbubbles have been developed to sustain the release of the drug and improve its pharmacokinetic profile. nih.govnih.gov

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the submicron range, which can enhance the dissolution rate and bioavailability of poorly soluble drugs. researchgate.netijpsjournal.comhrpub.org For CZ-48, nanosuspensions have been prepared using a media milling method. nih.gov This top-down approach involves the mechanical attrition of coarse drug particles into nanoparticles. ijpsjournal.comhrpub.org

The process for preparing CZ-48 nanosuspensions involved placing a mixture of CZ-48, stabilizers, and water in a vial with glass beads as milling agents. The mixture was then milled at a high speed for a specific duration. nih.gov Key factors influencing the final particle size and stability of the nanosuspension include the concentration of CZ-48, the type and concentration of stabilizers (like Polysorbate 80 and Pluronic® F-108), and the milling parameters. nih.gov A central composite design (CCD) was employed to optimize these factors, leading to the development of two optimized CZ-48 nanosuspensions with different particle sizes. nih.gov

Table 1: Optimized Formulations of CZ-48 Nanosuspensions

Formulation Particle Size (nm) Zeta Potential (mV)
NS-S 197.22 ± 7.12 -26.5
NS-L 589.35 ± 23.27 -27.9

Data sourced from Dong et al. nih.gov

Microbubbles are another promising carrier system for the controlled delivery of poorly water-soluble drugs like CZ-48. nih.gov CZ-48 has been successfully incorporated into poly(lactic acid) (PLA) microbubbles using a double emulsion (W/O/W) technique. nih.gov This method involves dissolving the drug in an organic solvent, which is then emulsified in an aqueous solution containing a surfactant to form the primary emulsion. This is then further emulsified in another aqueous solution to create the final double emulsion, which is then solidified to form the microbubbles.

The encapsulation of CZ-48 within PLA microbubbles resulted in a high encapsulation efficiency and drug-loading content. nih.gov This formulation demonstrated a significantly slower, sustained release of the drug compared to the free drug crystals. nih.gov Other microbubble encapsulation techniques include electrostatic templating, which uses electrostatic forces to guide particles or polymers to the bubble surface. aps.org

Table 2: Characteristics of CZ-48-Loaded PLA Microbubbles

Parameter Value
Diameter Range 0.5 to 6.7 µm
Encapsulation Efficiency 85.73 ± 2.41%
Drug-Loading Content 26.07 ± 0.76%

Data sourced from Li et al. nih.gov

The physicochemical characterization of formulated systems is essential to ensure their quality and performance. For CZ-48 nanosuspensions and microbubbles, several analytical techniques are employed.

Particle Size and Zeta Potential: These are critical parameters for nanosuspensions, influencing their stability and in vivo behavior. Particle size is typically measured by dynamic light scattering (DLS), while zeta potential, an indicator of surface charge and stability, is also determined. nih.govresearchgate.net

X-ray Diffraction (XRD): XRD analysis is used to confirm the physical state of the drug within the formulation. For instance, XRD patterns confirmed the successful loading of CZ-48 in PLA microbubbles. nih.gov The conversion of a crystalline drug to a more amorphous state can lead to enhanced solubility and dissolution. scielo.brresearchgate.net

Confocal Laser Scanning Microscopy (CLSM): CLSM is utilized to visualize the encapsulation of the drug within the microbubbles. nih.gov

In Vitro Drug Release: The release profile of CZ-48 from the formulations is studied in different media, such as phosphate-buffered saline (PBS) and human plasma. nih.govresearchgate.net CZ-48 released from nanosuspensions showed a sustained pattern compared to a rapid release from a cosolvent. nih.gov Similarly, only about 55% of CZ-48 was released from PLA microbubbles in 48 hours, compared to over 90% from free CZ-48 crystals in just 5 hours. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to investigate potential chemical interactions between the drug and the excipients in the formulation. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC helps to characterize the thermal properties and the physical state of the drug in the formulation. researchgate.net

These characterization techniques provide a comprehensive understanding of the formulated CZ-48 systems, ensuring their potential for effective and controlled drug delivery.

Metabolic and Biotransformation Studies of Cz 48 Trihydrate

In Vitro Metabolic Fate of CZ-48 Trihydrate

The in vitro metabolic profile of this compound, a camptothecin (B557342) analog, has been investigated to understand its conversion to the active metabolite, camptothecin (CPT). These studies are crucial for extrapolating preclinical data to human clinical scenarios.

This compound is chemically identified as camptothecin-20-O-propionate hydrate. It is designed as a prodrug that undergoes metabolic conversion to its active form, camptothecin (CPT). clinicaltrials.govnih.gov In vitro metabolism studies have been conducted to examine this conversion process. clinicaltrials.gov The formation of CPT from CZ-48 has been observed in studies using liver microsomes. nih.govmdpi.com

The biotransformation of this compound into CPT is facilitated by enzymatic activity. Studies utilizing human and mouse liver microsomes have examined the kinetics of CPT formation and the depletion of the parent compound, CZ-48. nih.govmdpi.com The involvement of cytochrome P450 enzymes in the metabolism of CZ-48 has been suggested. nih.gov The conversion process likely involves esterase activity to cleave the propionate group from the camptothecin backbone.

Significant species-specific differences in the biotransformation of CZ-48 have been identified between humans and mice. nih.govmdpi.com The rate of CPT formation in human liver microsomes was found to be significantly higher than in mouse liver microsomes. nih.govmdpi.com

After a 60-minute incubation period, the depletion of CZ-48 was approximately four times faster in human microsomes, with only 4.55% of CZ-48 remaining intact, compared to 19.11% in mouse microsomes. nih.govmdpi.com This indicates a considerably higher depletion rate of CZ-48 in human liver microsomes. nih.govmdpi.com

The kinetic parameters for CPT formation also highlight these species-specific differences. In the presence of NADPH, the mean Km values were 1.9 nM for human liver microsomes and 0.5 nM for mouse liver microsomes. The Vmax values were 9.3 pmol/min/mg and 2.2 pmol/min/mg for human and mouse liver microsomes, respectively. nih.govmdpi.com Despite these differences, the apparent intrinsic clearance (Vmax/Km) ratios for CPT formation were not significantly different between the two species, being 4.9 for human and 4.4 for mouse liver microsomes. nih.govmdpi.com

Kinetics of Camptothecin (CPT) Formation from CZ-48 in Human and Mouse Liver Microsomes
SpeciesMean Km (nM)Mean Vmax (pmol/min/mg)Apparent Intrinsic Clearance (Vmax/Km)
Human1.99.34.9
Mouse0.52.24.4

In Vivo Biotransformation and Distribution of this compound in Preclinical Models

In vivo studies in preclinical models, including mice and dogs, have been conducted to characterize the pharmacokinetics and toxicokinetics of CZ-48 and its active metabolite, CPT. clinicaltrials.gov While extensive distribution studies have not been performed, the distribution of the drug into tumor, liver, and kidney tissues of tumor-bearing mice has been evaluated. clinicaltrials.gov

Research in nude mice with human tumor xenografts has shown that the sensitivity of tumors to CZ-48 treatment is not directly correlated with the local concentrations of the active metabolite CPT within the tumors. nih.gov Instead, the response to treatment appears to be dependent on the tumor type. nih.gov For instance, to achieve a definitive response, the CLO-breast carcinoma required a lower dose compared to the PC3-prostate carcinoma. nih.gov This suggests that factors other than the localized concentration of CPT may play a role in the therapeutic efficacy of CZ-48 across different tumor types. nih.gov

Local Concentrations of CZ-48 and CPT in Human Tumor Xenografts in Nude Mice
Tumor TypeParental CZ-48 Concentration (ng/g)Metabolite CPT Concentration (ng/g)
CLO-breastData not specifiedData not specified
PC3-prostateData not specifiedData not specified

Specific concentration values were not provided in the source material.

Pharmacodynamic and Efficacy Research in Preclinical Models for Cz 48 Trihydrate

Mechanisms of Action of CZ-48 Trihydrate and its Active Metabolites

The antitumor effects of this compound are not exerted by the compound itself but by its active metabolite, camptothecin (B557342). nih.gov The conversion from the prodrug to the active form occurs via enzymatic cleavage of its side ester chain, a process that is critical for its cell-killing activity. nih.gov

The molecular target for the camptothecin (CPT) class of compounds is firmly established as human DNA topoisomerase I (topo I). nih.gov Topoisomerase I is a crucial enzyme that alleviates torsional stress during DNA replication and transcription by inducing transient single-strand breaks in the DNA. youtube.compatsnap.com CPT exerts its cytotoxic effect by inhibiting this enzyme. nih.gov

The mechanism of inhibition involves CPT binding to the enzyme-DNA complex and stabilizing it. youtube.compatsnap.com This action specifically blocks the re-ligation step of the cleavage/religation reaction of topoisomerase I, trapping the enzyme on the DNA. nih.govpnas.org This results in an accumulation of covalent reaction intermediates known as cleavable complexes. nih.gov The stabilization of this complex prevents the resealing of the DNA strand, leading to the persistence of single-strand breaks. patsnap.com When the replication fork collides with these trapped topo I-DNA complexes, the single-strand breaks are converted into lethal double-strand breaks, ultimately causing DNA damage and cell death. nih.govpatsnap.compnas.org

The DNA damage induced by camptothecin, the active metabolite of this compound, triggers a cascade of cellular responses and activates various signaling pathways. nih.gov When tumor cells are exposed to agents that stabilize topoisomerase I-DNA covalent complexes, a DNA damage response is rapidly activated. nih.gov This response can lead to cell cycle arrest, typically in the G2 phase, allowing time for the cell to repair the DNA damage and prevent apoptosis. nih.govnih.gov

In preclinical models, CPT has been shown to activate stress response and cell survival signaling pathways. nih.gov Key pathways involved include the ATM/Chk2 DNA damage checkpoint pathway. nih.govapexbt.com The induced DNA damage, marked by the phosphorylation of histone H2AX, can lead to tumor cell death or cellular senescence through a pathway involving ATM, Chk2, p53, and p21. apexbt.com Depending on the cellular context and the extent of DNA damage, the outcome for the cell can be either apoptosis or the induction of a senescence-like phenotype. nih.gov For instance, in glioblastoma cell lines, CPT treatment has been observed to lead to accelerated senescence in U87-MG cells and apoptosis in DBTRG-05 cells. nih.gov Furthermore, CPT has been reported to activate NF-κB, a key transcription factor that regulates the survival response to many chemotherapeutic agents. nih.gov

In Vivo Efficacy Studies of this compound in Xenograft Models

Preclinical evaluation of this compound in animal models, particularly in nude mice bearing human tumor xenografts, has been extensive. These studies have provided crucial data on the compound's antitumor activity across a range of cancer types.

This compound has demonstrated a broad spectrum of activity against various human tumors grown as xenografts in mice. aacrjournals.org In a study involving 29 human tumor lines, 28 were found to be responsive to CZ-48, showing either tumor regression or significant inhibition, resulting in a total response rate of 97%. nih.gov Similarly, another study testing CZ-48 against 19 different human tumor xenografts reported complete growth inhibition in 16 of the tumors. aacrjournals.org The types of tumors tested included bladder, breast, colon, melanoma, lung, and pancreatic cancers. aacrjournals.org This high rate of response underscores the potent anticancer activity of CZ-48 across a wide variety of human tumor types in these preclinical models. nih.gov

Tumor TypeNumber of Lines TestedNumber of Responsive LinesResponse Rate
Mixed Human Tumors292897%
Bladder11100%
Breast44100%
Colon4375%
Melanoma22100%
Lung22100%
Pancreatic5240%

While this compound has shown broad efficacy, the sensitivity to the treatment varies significantly among different tumor types. nih.gov The effective dose required to achieve a positive response, such as tumor regression or significant inhibition, has been observed to range widely. nih.govresearchgate.net For example, the most sensitive CLO-breast carcinoma xenograft achieved regression with a dose of 100 mg/kg/day. nih.govnih.gov In contrast, the PC3-prostate carcinoma required a much higher dose of 1000 mg/kg/day to achieve a definitive response. nih.govnih.gov This demonstrates a 20-fold difference in the required dose between the most and least sensitive tumors tested. nih.gov This variability in sensitivity suggests that the efficacy of CZ-48 is influenced by the intrinsic properties of each tumor type. nih.gov

Tumor Xenograft (Cell Line)Tumor TypeEffective Dose (mg/kg/day) for Response
CLOBreast Carcinoma100
McCNColon1000
PC3Prostate Carcinoma1000
SW48ColonNot specified, but highly sensitive

Since CZ-48 is a prodrug, its anticancer activity is dependent on its conversion to the active metabolite, camptothecin (CPT), within the tumor tissue. nih.gov The enzymatic cleavage of the ester chain of CZ-48 is carried out by esterases, and the activity of these enzymes can vary from tumor to tumor. nih.gov This variation in esterase activity influences the local concentration of CPT. nih.gov

Studies have been conducted to determine if the differences in tumor sensitivity to CZ-48 are due to variations in the local concentrations of CPT. nih.gov In one such study, nine different human xenografts were treated with CZ-48, and the concentrations of both CZ-48 and CPT were measured in the tumor tissues. nih.gov The results indicated that the sensitivity of these tumors to CZ-48 treatment was not directly correlated with the local concentrations of the active metabolite CPT. nih.govnih.gov Instead, the primary determinant of sensitivity appeared to be the tumor type itself. nih.govnih.gov However, it was also noted that the amount of active CPT required to achieve cell killing varied, with the most sensitive tumors needing approximately 2 ng/mg of tissue, while some less sensitive prostate and colon cancer lines required at least 10 ng/mg of tissue. nih.gov The ratio of CPT to CZ-48 in tumor tissues varied significantly, suggesting a wide range of esterase activity among different tumors. nih.gov

Advanced Analytical Method Development and Validation for Cz 48 Trihydrate

Chromatographic Techniques for Quantitative Analysis of CZ-48 Trihydrate

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the cornerstone for the quantitative analysis of this compound. It is indispensable for determining potency, assessing purity by separating the API from its related substances, and quantifying metabolites in complex biological fluids.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been established for the routine analysis of this compound. The method is designed to provide high resolution between the parent compound and its potential process impurities and degradation products. The selection of a C18 stationary phase coupled with a gradient elution profile using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) ensures efficient separation. UV detection is employed at a wavelength corresponding to a high molar absorptivity for CZ-48, maximizing sensitivity.

For the analysis of metabolites, which are often more polar than the parent drug, modifications to the standard HPLC method or the development of a separate method may be required. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently the preferred approach for metabolite quantification due to its superior sensitivity and specificity, allowing for detection at the low concentrations typically found in preclinical samples.

Table 1: Exemplary RP-HPLC Method Parameters for this compound Assay

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 265 nm

Validation of the analytical method is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose. The validation protocol assesses specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed through forced degradation studies, where samples of this compound are exposed to acid, base, oxidative, thermal, and photolytic stress. The method must be able to resolve the main CZ-48 peak from all generated degradation products.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with results typically required to have a relative standard deviation (RSD) of less than 2.0%. Accuracy is determined by the recovery of spiked samples across the analytical range. The limit of detection (LOD) and limit of quantitation (LOQ) are established to define the method's sensitivity for impurity analysis.

Table 2: Summary of Validation Results for the this compound HPLC Method

Validation ParameterAcceptance CriteriaObserved Result
Specificity No interference at the retention time of CZ-48Passed (Peak purity > 99.8%)
Linearity (R²) R² ≥ 0.9990.9997
Range 50% - 150% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%
Precision (RSD) ≤ 2.0%Repeatability: 0.45%Intermediate: 0.82%
Limit of Detection (LOD) S/N ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.03 µg/mL
Robustness No significant impact on resultsPassed

Spectroscopic and Diffractional Characterization Techniques for this compound

While chromatography is essential for quantitative analysis, spectroscopic and diffractional techniques are critical for confirming the molecular structure and solid-state form of this compound. The "trihydrate" designation necessitates methods that can unequivocally identify the presence and nature of water within the crystal lattice.

Powder X-Ray Diffraction (PXRD) is the definitive technique for characterizing the crystalline nature of this compound. The unique, three-dimensional arrangement of molecules in the crystal lattice produces a distinct diffraction pattern when exposed to X-rays. This pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the trihydrate crystalline form. It is used to differentiate the trihydrate from any potential anhydrous, amorphous, or other polymorphic or solvated forms. In formulation analysis, PXRD is used to monitor the solid-state stability of the API, ensuring that the desired crystalline form is maintained throughout manufacturing processes (e.g., milling, granulation) and during storage.

Table 3: Characteristic Powder X-Ray Diffraction (PXRD) Peaks for this compound

Position (2θ ± 0.2°)Relative Intensity (%)
8.5100 (Strong)
12.145 (Medium)
15.330 (Medium)
17.885 (Strong)
22.460 (Medium)
25.970 (Strong)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information on the molecular structure and bonding within this compound. These techniques probe the vibrational modes of functional groups. The spectra are used to confirm the identity of the molecule by matching observed absorption bands or scattered peaks to known functional groups.

Crucially for a hydrated form, these techniques can detect the presence of water molecules. The O-H stretching vibrations of water typically appear as a broad band in the FT-IR spectrum between 3200 and 3600 cm⁻¹, while the H-O-H bending mode appears near 1640 cm⁻¹. The precise position and shape of these bands can provide insight into the hydrogen-bonding environment of the water molecules within the crystal lattice, helping to confirm the trihydrate structure identified by PXRD.

Table 4: Key Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)AssignmentTechnique
3500 - 3200 (Broad)O-H Stretch (Lattice Water)FT-IR
3080Aromatic C-H StretchFT-IR / Raman
1715C=O Stretch (Carbonyl)FT-IR
1645H-O-H Bend (Lattice Water)FT-IR
1610C=C Stretch (Aromatic Ring)Raman
1250C-N StretchFT-IR

Bioanalytical Methodologies for Preclinical Sample Analysis of this compound

To support preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies, a highly sensitive and selective bioanalytical method is required to quantify CZ-48 and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method development involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation typically utilizes solid-phase extraction (SPE) to remove proteins and phospholipids (B1166683) that can interfere with the analysis and cause ion suppression. A stable isotope-labeled internal standard (e.g., CZ-48-d4) is added before extraction to correct for matrix effects and variability. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring accurate quantification even at very low concentrations. The method is fully validated according to regulatory guidelines for bioanalytical method validation.

Table 5: Exemplary LC-MS/MS MRM Parameters for CZ-48 Analysis in Plasma

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)
CZ-48 451.2295.122
CZ-48-d4 (Internal Standard) 455.2299.122

Computational and Theoretical Investigations of Cz 48 Trihydrate

Molecular Modeling and Simulation Studies Applied to CZ-48 Trihydrate

Molecular modeling and simulation serve as a computational microscope to visualize and understand the behavior of molecules at an atomic level. For this compound, these techniques are instrumental in elucidating its mechanism of action and exploring the potential of its derivatives.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. In the context of CZ-48, a structural mimetic of nicotinamide mononucleotide (NMN), SAR studies have been crucial in identifying the key molecular features required for its activation of the SARM1 enzyme. nih.gov

Research has shown that CZ-48 activates SARM1 through a specific conformational change. nih.gov This activation is highly sensitive to the compound's structural characteristics. For instance, the sulfo-substitution in CZ-48 is indispensable for its activity, as analogs lacking this feature, such as NMN itself and other derivatives like CZ-17 and CZ-27, are inactive. nih.gov Furthermore, any additional modifications to the phosphate group, as seen in compounds CZ-60 and CZ-61, also lead to a loss of activity. nih.gov This stringent structural requirement suggests that the binding site for CZ-48 on SARM1 possesses receptor-like specificity. nih.gov

The table below summarizes the structure-activity relationships of CZ-48 and its analogs concerning SARM1 activation.

CompoundKey Structural FeaturesActivity on SARM1
CZ-48 2-deoxy-2-fluoro-D-arabinose, sulfo-substitution on phosphateActive
NMN Ribose, standard phosphateInactive in intact cells
CZ-17 Lacks sulfo-substitutionInactive
CZ-27 Lacks sulfo-substitutionInactive
CZ-60 Additional modification on phosphateInactive
CZ-61 Additional modification on phosphateInactive

These findings underscore the critical role of specific chemical moieties in the biological function of CZ-48 and guide the design of future derivatives with potentially enhanced or modulated activity.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic interactions between a drug and its biological target over time. rsc.orgnih.govmdpi.com While specific MD simulation studies on the metabolites of this compound are not extensively documented in the provided context, the principles of this technique are highly relevant for understanding their behavior. In cases where CZ-48 acts as a prodrug, for instance of camptothecin (B557342) (CPT), MD simulations could be employed to investigate the interaction of its active metabolite, CPT, with its target. nih.gov

MD simulations can provide detailed insights into:

Binding Affinity: Calculating the free energy of binding between the metabolite and its target protein.

Conformational Changes: Observing how the protein and the metabolite change their shapes upon binding.

Stability of the Complex: Assessing the durability of the interaction over a simulated time course.

These simulations are computationally intensive and rely on force fields to describe the interactions between atoms. rsc.orgmdpi.com The choice of force field (e.g., GAFF, CHARMM22, OPLS) can influence the accuracy of the simulation results. rsc.org

In Silico Prediction of Biotransformation Pathways for this compound

Predicting how a compound will be metabolized in the body is a critical aspect of drug development. In silico methods provide a rapid and cost-effective way to anticipate the biotransformation pathways of new chemical entities like this compound.

Enzyme-substrate docking is a computational technique used to predict the preferred orientation of a molecule when it binds to the active site of an enzyme. nih.gov This information is invaluable for predicting the likely sites of metabolism on the molecule. For CZ-48, docking studies could be performed with key metabolic enzymes, such as those from the cytochrome P450 superfamily, which are primarily responsible for Phase I biotransformation reactions. nih.gov

The process of enzyme-substrate docking involves:

Preparation of Structures: Obtaining or modeling the 3D structures of CZ-48 and the target metabolic enzyme.

Docking Simulation: Using specialized software to fit the CZ-48 molecule into the enzyme's active site in various conformations.

Scoring and Analysis: Ranking the different binding poses based on a scoring function to identify the most energetically favorable interaction.

The results of such docking studies can highlight which parts of the CZ-48 molecule are most accessible to the enzyme's catalytic machinery, thereby predicting the primary sites of metabolic modification. This is particularly relevant given that CZ-48 is known to activate the SARM1 enzyme by inducing a conformational change, suggesting a dynamic interaction that could be modeled. researchgate.net

Advanced Artificial Intelligence (AI) and Cheminformatics Applications in this compound Research

Artificial intelligence and cheminformatics are revolutionizing drug discovery by enabling the analysis of large datasets and the prediction of molecular properties with unprecedented speed and accuracy.

The benefits of using AI in retrosynthesis include:

Speed: Rapidly generating multiple potential synthetic routes.

Novelty: Proposing unconventional yet feasible reaction pathways that may not be obvious to a human chemist.

Optimization: Ranking the proposed routes based on factors like cost, yield, and reaction conditions.

While specific applications of AI for the retrosynthesis of this compound are not detailed in the provided search results, the general capabilities of these technologies hold significant promise for optimizing the synthesis of this and other complex pharmaceutical compounds.

Predictive Modeling of Pharmacodynamic Outcomes in Preclinical Systems for this compound

Extensive searches for scientific literature and data concerning "this compound" have yielded no information regarding computational or theoretical investigations into its properties. Specifically, no research findings, data tables, or predictive models detailing its pharmacodynamic outcomes in preclinical systems could be located.

Therefore, the generation of an article with detailed research findings and data tables on the predictive modeling of pharmacodynamic outcomes for "this compound" is not possible based on the available information.

Biological Target Elucidation and Validation Research for Cz 48 Trihydrate

Elucidation of Primary Biological Targets (e.g., Topoisomerase I for Camptothecin)

The primary biological target of a compound is the specific molecule—typically a protein, enzyme, or nucleic acid—that it must interact with to produce its desired therapeutic effect. The identification of this target is a critical step in drug discovery. A classic example is the anticancer agent Camptothecin (B557342), which exerts its cytotoxic effects by specifically targeting Topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription patsnap.comtmu.edu.tw. Camptothecin and its analogs, such as Topotecan (B1662842), stabilize the transient covalent complex formed between Topoisomerase I and DNA patsnap.comtmu.edu.twnih.govnih.gov. This stabilization prevents the enzyme from resealing the single-strand breaks it creates, leading to the accumulation of these breaks. When a DNA replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering cell death patsnap.comnih.gov.

The elucidation of such a primary target for a novel compound like CZ-48 trihydrate involves a multi-pronged approach. Initial clues may come from phenotypic screening, where the compound's effect on cell behavior (e.g., inhibition of cancer cell growth) is observed. Following this, biochemical assays are designed to test the compound's activity against known enzyme families or receptor classes that could plausibly be responsible for the observed phenotype. For instance, if this compound were observed to halt cell division, its effect on key cell cycle proteins, DNA replication enzymes, or metabolic pathways would be systematically investigated. Affinity chromatography, where a derivative of the compound is used to "pull down" its binding partners from a cell lysate, is another powerful technique for isolating and identifying the primary target.

Investigation of Potential Off-Targets and Secondary Biological Interactions of this compound

For this compound, a systematic investigation into off-target binding is conducted through broad-panel screening assays. This involves testing the compound against a large, diverse panel of known receptors, kinases, proteases, ion channels, and other enzyme classes. The results of these screens provide a selectivity profile, highlighting any significant interactions outside of the intended primary target. For example, a kinase panel screen would reveal if this compound inhibits any of the hundreds of kinases in the human kinome, which could have profound effects on cellular signaling.

Below is a hypothetical selectivity panel screening result for this compound, illustrating how such data is presented.

Target ClassSpecific TargetBinding Affinity (Ki, nM)% Inhibition at 1µMComment
Primary TargetHypothetical Protein X1595%Strong, on-target activity
KinaseSRC Kinase>10,0005%Negligible interaction
GPCRDopamine D2 Receptor>10,0002%Negligible interaction
Ion ChannelhERG8,50012%Weak interaction
ProteaseCaspase-375065%Moderate off-target activity

Methodologies for Target Deconvolution in Biological Systems for this compound

Target deconvolution refers to the array of methods used to identify the specific molecular targets of a compound responsible for its observed biological effect, especially in the context of a complex cellular environment nih.govresearchgate.net. Modern techniques allow for unbiased, proteome-wide searches for a drug's binding partners without prior knowledge of its mechanism.

Chemical proteomics offers powerful tools for identifying compound-protein interactions directly in native biological systems doaj.orgnih.govfrontiersin.org.

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that mimic the compound of interest but also contain a reactive group and a reporter tag frontiersin.orgnih.govcreative-biolabs.com. The probe covalently binds to the active site of target enzymes, allowing for their subsequent isolation and identification by mass spectrometry doaj.orgnih.gov. A competitive ABPP experiment can be used for this compound, where a cell lysate is pre-incubated with the compound. This prevents the chemical probe from binding to the true target, leading to a decrease in its signal during mass spectrometry analysis, thus revealing the target protein doaj.orgfrontiersin.org.

Thermal Proteome Profiling (TPP): TPP is based on the principle that when a compound binds to a protein, it generally increases the protein's stability against heat-induced denaturation wikipedia.orgresearchgate.net. In a TPP experiment, cells or cell lysates are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified using mass spectrometry springernature.comnih.gov. The target protein will show a shift in its melting curve to a higher temperature in the presence of the compound wikipedia.orgresearchgate.net. This technique is particularly valuable as it can be performed in living cells and does not require any modification of the compound nih.govresearchgate.net.

The following table presents hypothetical data from a TPP experiment for this compound.

Protein IDProtein NameMelting Temp (°C) - ControlMelting Temp (°C) - With CZ-48Temperature Shift (ΔTm)Status
P04637TP5342.542.7+0.2Not a target
Q06830Hypothetical Protein X48.154.3+6.2Direct Target
P62258MAPK1451.952.0+0.1Not a target
P27361GSK3B55.355.5+0.2Not a target
P42336Caspase-347.249.1+1.9Potential Off-Target

Label-free technologies are advantageous because they identify targets without chemically modifying the compound, thus preserving its native structure and binding properties researchgate.netrsc.orgpharmafeatures.comnih.gov. Methods like Drug Affinity Responsive Target Stability (DARTS) work on a principle similar to TPP, but instead of heat, they use proteases to denature proteins. Proteins stabilized by compound binding are more resistant to protease degradation pharmafeatures.com. Another common technique is Surface Plasmon Resonance (SPR), a real-time method that detects the binding of a compound to a target protein immobilized on a sensor chip mdpi.com. While powerful for confirming interactions, SPR is less suited for initial, unbiased target discovery.

Computational approaches provide a powerful in silico framework to predict potential targets and understand the compound's mechanism of action from a systems biology perspective nih.gov.

Network Pharmacology: This approach builds and analyzes complex networks connecting the compound, potential protein targets, and associated disease pathways nih.govmdpi.comjppres.com. By integrating data from genomics, proteomics, and existing drug-target databases, network pharmacology can predict the most likely targets for this compound and how modulating these targets might affect biological pathways nih.govmdpi.com.

Molecular Docking: This computational technique predicts the preferred binding orientation and affinity of a small molecule to the three-dimensional structure of a target protein jppres.comtandfonline.com. Using the known structure of this compound, researchers can perform virtual screening against a library of protein structures. The results are ranked by a scoring function that estimates the binding energy, with lower scores typically indicating a more favorable interaction jppres.comtandfonline.com. This method is highly effective for prioritizing potential targets for subsequent experimental validation.

A hypothetical molecular docking result for this compound against top-predicted targets is shown below.

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Hypothetical Protein X3XYZ-11.2TYR-88, LYS-124, GLU-171
Caspase-31NMS-8.9ARG-179, GLN-283
SRC Kinase2SRC-6.5LEU-273, THR-338
hERG5VA1-5.8SER-624, TYR-652

Q & A

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing this compound data?

  • Methodological Answer : Deposit raw datasets in repositories (e.g., Zenodo, Figshare) with unique DOIs. Provide metadata using standardized formats (e.g., ISA-Tab). Include experimental protocols in Supplementary Information with step-by-step workflows .

Q. What steps mitigate bias in interpreting conflicting bioactivity data for this compound?

  • Methodological Answer : Implement blinded data analysis, pre-register hypotheses (e.g., via Open Science Framework), and use consensus scoring panels. Disclose all raw data and analysis scripts for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.